2,2-Dimethylpropiophenone 2,2-Dimethylpropiophenone Pivalophenone is a biochemical.
Brand Name: Vulcanchem
CAS No.: 938-16-9
VCID: VC0539812
InChI: InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
SMILES: CC(C)(C)C(=O)C1=CC=CC=C1
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

2,2-Dimethylpropiophenone

CAS No.: 938-16-9

Inhibitors

VCID: VC0539812

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2,2-Dimethylpropiophenone - 938-16-9

CAS No. 938-16-9
Product Name 2,2-Dimethylpropiophenone
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 2,2-dimethyl-1-phenylpropan-1-one
Standard InChI InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
Standard InChIKey OECPUBRNDKXFDX-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)C1=CC=CC=C1
Canonical SMILES CC(C)(C)C(=O)C1=CC=CC=C1
Appearance Solid powder
Boiling Point 220.0 °C
Description Pivalophenone is a biochemical.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Pivalophenone; AI3-11505; AI3 11505; AI311505
Reference 1: Xu W, Yoshikai N. Cobalt-catalyzed directed C-H alkenylation of pivalophenone N-H imine with alkenyl phosphates. Beilstein J Org Chem. 2018 Mar 28;14:709-715. doi: 10.3762/bjoc.14.60. eCollection 2018. PubMed PMID: 29719569; PubMed Central PMCID: PMC5905286.
2: Xu W, Yoshikai N. Pivalophenone imine as a benzonitrile surrogate for directed C-H bond functionalization. Chem Sci. 2017 Aug 1;8(8):5299-5304. doi: 10.1039/c7sc01732d. Epub 2017 May 30. PubMed PMID: 28970910; PubMed Central PMCID: PMC5607892.
3: Ueno S, Chatani N, Kakiuchi F. Regioselective alkenylation of aromatic ketones with alkenylboronates using a RuH2(CO)(PPh3)3 catalyst via carbon-hydrogen bond cleavage. J Org Chem. 2007 Apr 27;72(9):3600-2. Epub 2007 Apr 4. PubMed PMID: 17407360.
4: Ueno S, Mizushima E, Chatani N, Kakiuchi F. Direct observation of the oxidative addition of the aryl carbon-oxygen bond to a ruthenium complex and consideration of the relative reactivity between aryl carbon-oxygen and aryl carbon-hydrogen bonds. J Am Chem Soc. 2006 Dec 27;128(51):16516-7. PubMed PMID: 17177397.
5: Kakiuchi F, Matsuura Y, Kan S, Chatani N. A RuH(2)(CO)(PPh(3))(3)-catalyzed regioselective arylation of aromatic ketones with arylboronates via carbon-hydrogen bond cleavage. J Am Chem Soc. 2005 Apr 27;127(16):5936-45. PubMed PMID: 15839693.
6: Chan B, Radom L. Base-catalyzed hydrogenation: rationalizing the effects of catalyst and substrate structures and solvation. J Am Chem Soc. 2005 Mar 2;127(8):2443-54. PubMed PMID: 15724999.
PubChem Compound 70308
Last Modified Nov 12 2021
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